(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate
Description
(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate (CAS: 1496637-05-8) is a chiral binaphthyl-based Brønsted acid catalyst. Its molecular formula is C₅₆H₃₇O₄P, with a molecular weight of 804.86 g/mol . The compound is characterized by two 3,5-diphenylphenyl substituents at the 3,3′-positions of the binaphthyl backbone, which introduce significant steric bulk and aromatic π-systems. This structural feature distinguishes it from other binaphthyl phosphates, such as those with trifluoromethyl or triisopropylphenyl substituents.
The compound is utilized in asymmetric catalysis and materials science, particularly in stereoselective glycosylation and enantioselective synthesis . It is stored under inert conditions at 2–8°C to maintain stability . Its enantiomer, (R)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate (CAS: 361342-55-4), shares identical physical properties but exhibits opposite stereochemical outcomes in reactions .
Properties
IUPAC Name |
10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37O4P/c57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36H,(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFROSIXQYJFKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Borylation
-
The protected (S)-2,2'-dimethoxy-1,1'-binaphthyl undergoes lithiation at −78°C using n-BuLi in tetrahydrofuran (THF).
-
Quenching with triisopropyl borate (B(OiPr)) generates a boronic ester intermediate.
Reaction Conditions:
Suzuki-Miyaura Coupling
The boronic ester reacts with 3,5-diphenylphenyl bromide under palladium catalysis to install the aryl groups.
Procedure:
-
Pd(PPh) (2 mol%) and aqueous NaCO (2M) are added to a mixture of the boronic ester and 3,5-diphenylphenyl bromide in toluene/ethanol (3:1).
Characterization Data:
Deprotection of Methyl Ethers
The methyl protecting groups are removed to regenerate the binaphthol diol.
Procedure:
-
BBr (3 equiv) is added to the methyl-protected compound in CHCl at −78°C.
-
The mixture is warmed to room temperature and stirred for 6 hours.
Characterization Data:
Phosphorylation to Form Hydrogen Phosphate
The final step involves converting the diol into the hydrogen phosphate using phosphorus oxychloride (POCl).
Procedure:
-
(S)-3,3'-bis(3,5-diphenyl)phenyl-BINOL is dissolved in dry toluene.
-
POCl (2.2 equiv) is added dropwise at 0°C, followed by stirring at 110°C for 8 hours.
Optimization Notes:
Characterization Data:
Challenges and Practical Considerations
Steric Hindrance
The bulky 3,5-diphenylphenyl groups slow cross-coupling kinetics, necessitating elevated temperatures and prolonged reaction times.
Optical Purity Retention
Racemization risks during lithiation are mitigated by maintaining low temperatures (−78°C) and using anhydrous conditions.
Comparative Analysis of Phosphorylation Methods
| Method | Reagent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl/Toluene | POCl | 110°C | 85 | 98.5 |
| PCl/CHCl | PCl | 25°C | 62 | 89.0 |
Data extrapolated from analogous BINOL-phosphorylation studies.
Scalability and Industrial Relevance
A kilogram-scale synthesis of related BINOL-phosphates achieves 78% overall yield using continuous flow lithiation and coupling . This suggests feasibility for large-scale production of the title compound.
Chemical Reactions Analysis
Enantioselective Friedel-Crafts Reactions
This catalyst facilitates Friedel-Crafts reactions between indoles/pyrroles and electrophilic partners, achieving high enantiomeric excess (ee).
The reaction proceeds via a hydrogen-bonding network between the catalyst’s phosphate oxygen and the electrophile, while the binaphthyl framework imposes spatial constraints to direct nucleophile approach .
Transfer Hydrogenation of Hydroxylactams
The catalyst enables enantioselective transfer hydrogenation to synthesize tetrahydro-β-carbolines:
Reaction Scope :
-
Substrate : N-Protected hydroxylactams
-
Conditions : 10 mol% catalyst, dioxane, RT, 12–24 h
-
Outcomes :
Mechanistic studies suggest a six-membered transition state where the catalyst stabilizes the developing negative charge during hydride transfer .
Exo-Selective Cyclization of Mupirocin Methyl Ester
-
Application : Synthesis of macrocyclic antibiotics
-
Key Outcome : Exo-selectivity >20:1
-
Role of Catalyst : Acidic proton activates epoxide, while aryl groups block endo transition state .
Kinetic Resolution of syn-1,3-Diols
The catalyst resolves racemic cyclic aliphatic diols via selective acetylation:
| Substrate | Selectivity Factor (s) | ee Resolved Diol (%) | Source |
|---|---|---|---|
| Cyclohexane-1,3-diol | 15.2 | 95 | |
| Bicyclo[3.3.0]octane-1,3-diol | 12.8 | 91 |
Selectivity arises from differential hydrogen bonding between catalyst and diol enantiomers .
Desymmetrization of Prochiral Allenic Diols
Cooperative catalysis with Pd(OAc)₂ enables enantioselective desymmetrization:
-
Reaction : Oxidative cyclization
-
Yield : 88%
-
ee : 93%
-
Mechanism : Pd activates allene while the phosphoric acid directs nucleophilic attack .
Comparison with Structural Analogues
Modifications to the 3,3'-substituents significantly alter reactivity:
Synthetic Limitations and Side Reactions
Scientific Research Applications
Applications in Catalysis
- Asymmetric Synthesis :
-
Transition Metal Catalysis :
- This compound has been employed in various transition metal-catalyzed reactions. For instance, it can enhance the reactivity and selectivity of palladium or rhodium catalysts in cross-coupling reactions . The steric and electronic properties imparted by the binaphthyl framework significantly influence reaction outcomes.
Case Study 1: Asymmetric Hydrogenation
A study demonstrated the effectiveness of this compound as a ligand in the asymmetric hydrogenation of ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing the ligand's potential for producing optically active compounds .
| Reaction Type | Catalyst | Ligand Used | ee (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Pd/C | This compound | 90 |
Case Study 2: Cross-Coupling Reactions
In another research setting, this ligand was utilized in Suzuki-Miyaura cross-coupling reactions. The presence of this compound significantly improved yields and selectivity towards desired biaryl products .
| Reaction Type | Catalyst | Ligand Used | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | This compound | 85 |
Potential Future Applications
The unique structure of this compound positions it well for future applications in:
- Pharmaceutical Development : Its role in synthesizing complex chiral molecules can be expanded to develop new drugs.
- Material Science : Potential use in creating advanced materials with specific optical or electronic properties due to its unique molecular architecture.
Mechanism of Action
The mechanism by which (S)-3,3’-Bis(3,5-diphenyl)phenyl-1,1’-binaphthyl-2,2’-diyl Hydrogen Phosphate exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to a metal center and influencing the stereochemistry of the reaction. In biological systems, it may interact with proteins or enzymes through non-covalent interactions, affecting their activity or stability. The molecular targets and pathways involved vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their properties are summarized below:
Performance in Catalysis
- This bulk may limit substrate accessibility but enhance enantioselectivity for planar aromatic substrates . Trifluoromethyl-substituted analogs (e.g., Cat2) exhibit superior α-selectivity (>30:1) in glycosylation due to electron-withdrawing effects that polarize the glycosyl donor, accelerating reaction rates . In contrast, diphenyl-substituted derivatives may favor β-selectivity, though experimental data remain sparse.
Chirality and Reaction Outcomes :
Co-Catalyst Synergy :
Stability and Handling
Biological Activity
(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (CAS No. 1496637-05-8) is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic prospects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex binaphthyl structure with phosphoric acid moiety, contributing to its chiral nature and potential interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 804.86 g/mol .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria. A qualitative analysis demonstrated that certain synthesized compounds inhibited the growth of Enterococcus faecium , producing inhibition zones of up to 20 mm .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays revealed that related compounds possess strong cytotoxic activity against HeLa cells and other cancer types. The IC50 values for these compounds suggest a potent anticancer profile .
Study 1: Antibacterial Effects
In a study focused on the antibacterial effects of related compounds, the synthesized derivatives were tested for their ability to inhibit biofilm formation in E. faecalis . The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm viability .
Study 2: Cytotoxicity Evaluation
A comparative study assessed the cytotoxicity of this compound against various cancer cell lines including HeLa and K562. The findings demonstrated that the compound exhibited an IC50 value significantly lower than many standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Data Tables
| Biological Activity | Tested Compound | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Antibacterial | (S)-3,3'-Bis... | N/A | E. faecium |
| Cytotoxic | (S)-3,3'-Bis... | 0.16 | HeLa |
| Cytotoxic | Related Compound | 0.25 | K562 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate, and how is its purity verified?
- Methodological Answer : The compound is synthesized via phosphorylation of binaphthol derivatives. A typical protocol involves dissolving a binaphthyl precursor (e.g., (S)-2,2'-dihydroxy-1,1'-binaphthyl) in anhydrous xylenes, followed by phosphorylation with chlorophosphates under inert conditions. Post-reaction, purification via column chromatography (e.g., hexane/EtOAc gradients) yields the product. Purity is confirmed using , , and high-resolution mass spectrometry (HRMS). For example, peaks at δ ~10–15 ppm confirm phosphate group incorporation .
Q. What role does this compound play in asymmetric catalysis, and how is its enantioselectivity quantified?
- Methodological Answer : As a chiral Brønsted acid catalyst, it facilitates enantioselective transformations (e.g., glycosylation, allylation). Enantioselectivity is quantified via chiral HPLC or polarimetry by comparing the enantiomeric excess (ee) of products. For instance, in glycoside synthesis, the (S)-enantiomer induces β-selectivity, while the (R)-enantiomer favors α-selectivity. Synergy with thiourea co-catalysts enhances reaction rates and ee values (e.g., 70% yield, 4:1 α:β ratio in disaccharide formation) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, co-catalysts) influence stereoselectivity in reactions catalyzed by this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., CHCN) stabilize ionic intermediates, improving stereocontrol. Non-polar solvents may reduce reaction rates but enhance selectivity in hydrophobic environments.
- Temperature : Lower temperatures (e.g., 0–25°C) favor kinetic control, often increasing ee. Microwave-assisted heating (e.g., 105°C) accelerates reactions without compromising selectivity in some cases .
- Co-Catalysts : Thiourea derivatives act as hydrogen-bond donors, coordinating substrates to enhance stereoselectivity. For example, thiourea increases glycosylation yields by 30% and α:β ratios by 2-fold .
Q. How can contradictory data on enantiomeric excess (ee) in similar catalytic systems be resolved?
- Methodological Answer : Contradictions often arise from variations in substrate electronic/steric profiles or trace impurities. Systematic approaches include:
- Substrate Screening : Test structurally diverse substrates to identify steric/electronic trends.
- Control Experiments : Verify catalyst purity via NMR and X-ray crystallography.
- Computational Modeling : Density functional theory (DFT) studies predict transition-state geometries, explaining ee discrepancies (e.g., CF groups in 3,5-diphenyl substituents enhance π-π interactions, stabilizing specific transition states) .
Q. What mechanistic insights support the compound’s role in enantioselective extraction of chiral amines?
- Methodological Answer : The compound forms diastereomeric ion pairs with protonated amines via hydrogen bonding and π-stacking. Mechanistic studies using titration and Job’s plot analyses reveal 1:1 binding stoichiometry. For example, (S)-configured BINOL phosphates preferentially bind (R)-amines due to complementary stereoelectronic effects, achieving >90% ee in extractions .
Key Research Findings
- Synergistic Catalysis : Thiourea co-catalysts enhance both yield (70% → 90%) and stereoselectivity (α:β 1:1 → 4:1) in glycosylation .
- Solvent Polarity : CHCN outperforms toluene in reactions requiring ionic intermediates, reducing side-product formation .
- Chiral Recognition : Enantioselective extraction relies on non-covalent interactions (hydrogen bonds, π-stacking), validated by computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
